molecular formula C22H20ClFN4O2S B2429882 8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 369404-08-0

8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2429882
CAS No.: 369404-08-0
M. Wt: 458.94
InChI Key: MIVIDMQGTJKPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H20ClFN4O2S and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2S/c1-13-6-4-7-14(10-13)11-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)31-12-15-16(23)8-5-9-17(15)24/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIDMQGTJKPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 896677-46-6 , is a purine derivative with potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H22ClFN4O2S
  • Molecular Weight : 436.93 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound generally involves multi-step reactions that may include the introduction of the thioether group and modifications to the purine core. Specific methodologies such as microwave-assisted synthesis have been employed to enhance yield and purity.

Antifungal Activity

Research has indicated that derivatives of purine compounds exhibit significant antifungal properties. For instance, a study evaluated various purine derivatives against several fungal pathogens:

CompoundPathogenControl Efficacy (%)
8-((2-chloro-6-fluorobenzyl)thio)Corynespora cassiicola>80%
8-((2-chloro-6-fluorobenzyl)thio)Pseudomonas syringae52%–79%
8-((2-chloro-6-fluorobenzyl)thio)Pseudoperonospora cubensis~70%

These results suggest that the compound has promising antifungal activity, particularly against Corynespora cassiicola, where it outperformed established fungicides like iprodione and validamycin in some trials .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. The presence of electron-withdrawing or electron-donating groups significantly affects its efficacy. For example:

  • Compounds with phenyl groups generally exhibited higher antifungal activity compared to those with cyclopropyl groups.
  • The position and nature of substituents on the benzyl ring also play a crucial role in modulating activity.

Case Studies

  • In Vivo Studies : In vivo studies demonstrated that the compound effectively reduced fungal growth in treated plants compared to untreated controls. The mechanism of action appears to involve disruption of fungal cell integrity and inhibition of key metabolic pathways.
  • Molecular Modeling : Computational studies using density functional theory (DFT) have provided insights into the electronic properties and potential binding interactions of this compound with target enzymes in fungi.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.